molecular formula C17H16N6O B12174193 1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide

1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide

Cat. No.: B12174193
M. Wt: 320.3 g/mol
InChI Key: QEHNFUABVWGEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of triazolo-pyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazolo-Pyridine Core: This step involves the cyclization of appropriate precursors to form the triazolo-pyridine ring. For example, the reaction of 3-aminopyridine with hydrazine derivatives under acidic conditions can yield the triazolo-pyridine core.

    Attachment of the Indazole Moiety: The indazole ring can be introduced through a nucleophilic substitution reaction. This involves reacting the triazolo-pyridine intermediate with an indazole derivative in the presence of a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with a suitable carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of kinases involved in cancer cell proliferation or enzymes essential for microbial survival.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.

    1,2,4-Triazolo[4,3-a]pyrazine: Studied for its dual c-Met/VEGFR-2 inhibitory activities.

    1,2,4-Triazolo[4,3-a]pyrimidine: Investigated for its potential as an anticancer agent.

Uniqueness

1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indazole-3-carboxamide stands out due to its unique combination of the triazolo-pyridine and indazole moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C17H16N6O

Molecular Weight

320.3 g/mol

IUPAC Name

1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]indazole-3-carboxamide

InChI

InChI=1S/C17H16N6O/c1-22-13-7-3-2-6-12(13)16(21-22)17(24)18-10-9-15-20-19-14-8-4-5-11-23(14)15/h2-8,11H,9-10H2,1H3,(H,18,24)

InChI Key

QEHNFUABVWGEHF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.